1H-Pyrazolo[3,4-f]benzothiazole(9CI)
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Overview
Description
1H-Pyrazolo[3,4-f]benzothiazole(9CI) is a heterocyclic compound that features a fused ring system combining a pyrazole and a benzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-f]benzothiazole(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 1H-Pyrazolo[3,4-f]benzothiazole(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[3,4-f]benzothiazole(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
1H-Pyrazolo[3,4-f]benzothiazole(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s disease, cancer, and other neurological disorders.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-f]benzothiazole(9CI) involves its interaction with specific molecular targets and pathways. For instance, in the context of Alzheimer’s disease, the compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which can help alleviate symptoms of the disease. Additionally, the compound may interact with amyloid beta plaques and tau proteins, which are associated with the pathology of Alzheimer’s disease .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyrazole and pyridine ring system.
1H-Pyrazolo[3,4-d]pyrimidine: Features a fused pyrazole and pyrimidine ring system.
1H-Pyrazolo[3,4-c]quinoline: Contains a fused pyrazole and quinoline ring system.
Uniqueness: 1H-Pyrazolo[3,4-f]benzothiazole(9CI) is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms in its structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5N3S |
---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-f][1,3]benzothiazole |
InChI |
InChI=1S/C8H5N3S/c1-5-3-10-11-6(5)2-7-8(1)12-4-9-7/h1-4H,(H,10,11) |
InChI Key |
MMEBWFPLMQUXHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=CC3=C1SC=N3 |
Origin of Product |
United States |
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